![molecular formula C22H16FN5 B2896825 N-benzyl-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-06-1](/img/structure/B2896825.png)
N-benzyl-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Quinazolines are another class of heterocyclic compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of triazole and quinazoline derivatives often involves multi-step reactions . For example, a one-pot, three-step cascade process involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been used for the synthesis of certain quinazolinotriazolobenzodiazepine derivatives .Molecular Structure Analysis
The molecular structure of triazoles and quinazolines can be analyzed using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving triazoles and quinazolines can be complex, depending on the specific compounds and reaction conditions .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: has shown potential in the treatment of tuberculosis (TB). Compounds within this class have been evaluated for their efficacy against various strains of Mycobacterium tuberculosis. The structure-activity relationship studies suggest that modifications to the triazoloquinazolin-amine moiety could enhance antitubercular activity, offering a pathway for the development of new antitubercular agents .
Anti-HIV Activity
This compound has also been investigated for its potential use in anti-HIV therapies. Research indicates that certain derivatives can inhibit the replication of HIV1 and HIV2, which could lead to new treatments for HIV/AIDS. The compound’s ability to interfere with the virus’s life cycle at multiple stages makes it a promising candidate for further study .
Antibacterial Properties
The antibacterial properties of N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its analogs have been explored, particularly against gram-positive and gram-negative bacteria. The compound’s mechanism of action includes disrupting bacterial cell wall synthesis or interfering with protein synthesis, which could be beneficial in treating bacterial infections resistant to current antibiotics .
Anticonvulsant Potential
Studies have indicated that triazoloquinazolin-amine derivatives exhibit anticonvulsant properties. These compounds could be used in the development of new medications for the treatment of epilepsy and other seizure disorders. The research focuses on understanding the compounds’ mechanism of action and optimizing their pharmacological profile .
Metabolic Disorders
The compound’s analogs have been identified as potential therapeutic targets for metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes. They may play a role in regulating fatty acid metabolism, which is crucial in the development of these diseases .
Gene Editing Applications
While not directly related to N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine , similar compounds have been mentioned in the context of gene editing. This suggests potential research applications in modifying genetic material for therapeutic purposes. However, further research is needed to understand the compound’s role in this field .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5/c23-17-12-10-16(11-13-17)20-22-25-21(24-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)28(22)27-26-20/h1-13H,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCNVPYUFMDACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.